

Introduction: The Strategic Importance of the Phenylpyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Methyl-2-phenylpyridine**

Cat. No.: **B078825**

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3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.^{[1][2]} Its structure, which features a pyridine ring substituted with both a methyl and a phenyl group, provides a unique combination of steric and electronic properties. This arrangement allows for a wide range of subsequent chemical modifications, including electrophilic substitutions, nucleophilic additions, and further metal-catalyzed cross-coupling reactions.^[2]

As a Senior Application Scientist, my perspective is that the true value of a building block like **3-Methyl-2-phenylpyridine** lies not just in its structure, but in its strategic utility. It serves as a foundational scaffold for constructing novel chemical entities with tailored functions. Its derivatives are frequently explored in the development of active pharmaceutical ingredients (APIs) and agrochemicals, making a deep understanding of its synthesis and properties crucial for researchers in these fields.^{[2][3]} This guide provides a comprehensive technical overview of its synthesis, analytical validation, and key applications, designed for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound dictate its handling, reaction conditions, and analytical approach. **3-Methyl-2-phenylpyridine** is typically a brown or colorless to light yellow liquid.^{[1][3]} Its key physicochemical and computed properties are summarized below for quick reference.

Table 1: Physicochemical Properties of **3-Methyl-2-phenylpyridine**

Property	Value	Source(s)
IUPAC Name	3-methyl-2-phenylpyridine	[4]
Synonyms	2-Phenyl-3-methylpyridine, 2- Phenyl- β -picoline	[4][5]
CAS Number	10273-90-2	[4]
Molecular Formula	C ₁₂ H ₁₁ N	[5][6]
Molecular Weight	169.22 g/mol	[1][2]
Appearance	Brown or Colorless to Light yellow liquid	[1][3]
Density	~1.065 g/cm ³	[2]
Boiling Point	148 °C @ 16 mmHg (21.3 mbar)	[2][6]
XLogP3	2.9	[4]

Synthesis and Mechanistic Insight: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the pyridine and phenyl rings is most effectively achieved using modern cross-coupling methodologies. Among these, the Suzuki-Miyaura reaction is often the method of choice due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of the requisite starting materials.[7][8] The reaction couples a halopyridine with a phenylboronic acid in the presence of a palladium catalyst and a base.

The causality behind this choice is rooted in efficiency and reliability. For this specific target, the coupling of 2-chloro-3-methylpyridine with phenylboronic acid is a logical and cost-effective strategy. While 2-bromo-3-methylpyridine would be more reactive, the chloro-analogue is often preferred on a larger scale due to lower cost.[8] The success of the reaction hinges on the precise orchestration of the catalytic cycle, which involves oxidative addition of the palladium

catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[9]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, where successful execution and characterization confirm the integrity of the process.

Materials:

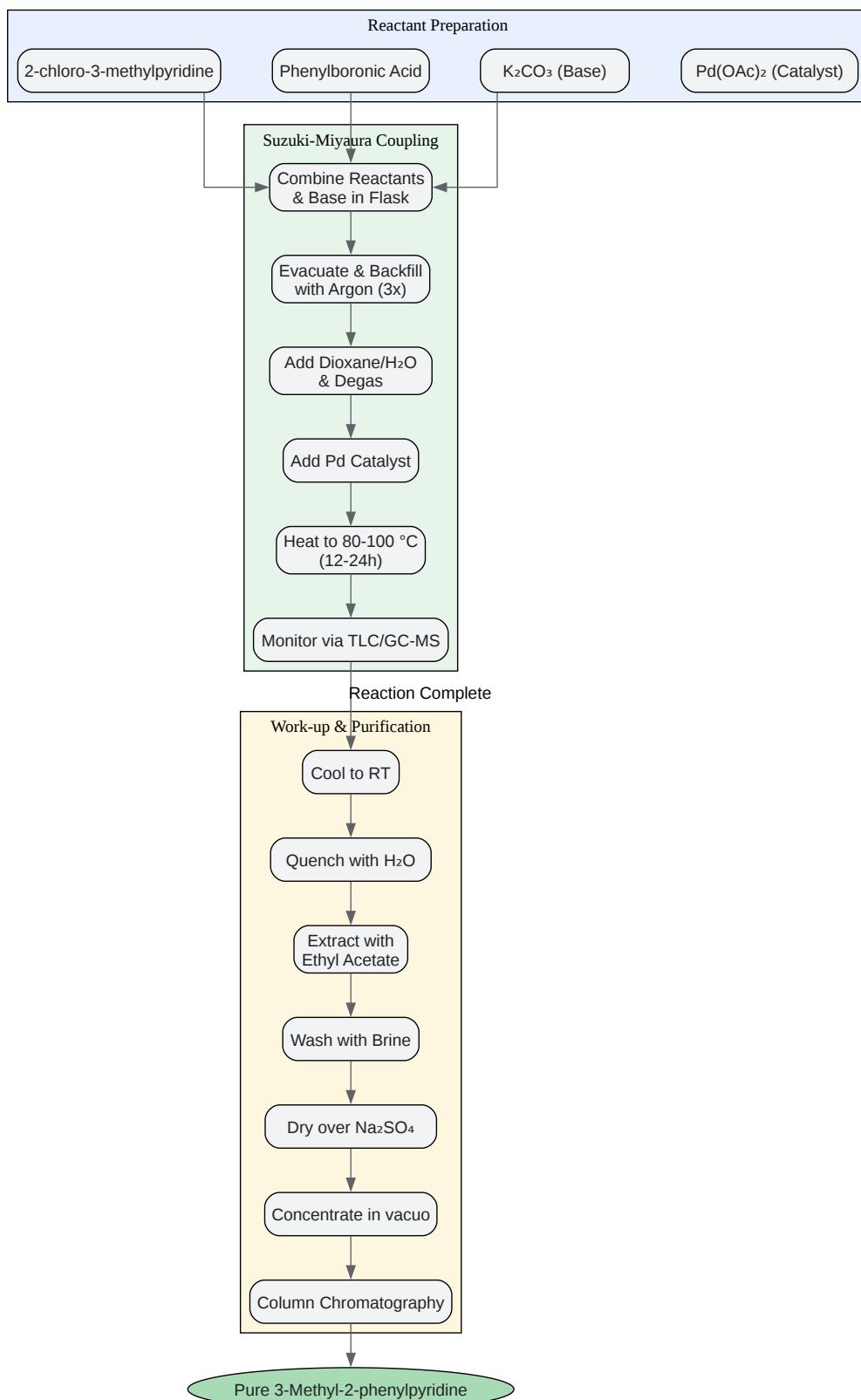
- 2-chloro-3-methylpyridine (1.0 equiv.)
- Phenylboronic acid (1.2 - 1.5 equiv.)
- Palladium(II) Acetate $[\text{Pd}(\text{OAc})_2]$ (0.5 - 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (2-5 mol%)
- Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (2.0 - 3.0 equiv.)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

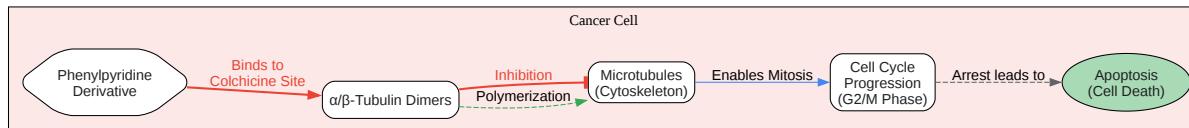
Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K_2CO_3 (2.0 equiv.).

- Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.
- Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1 mol%).
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding water.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na_2SO_4 .
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **3-Methyl-2-phenylpyridine**.

Synthesis Workflow Diagram





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